molecular formula C7H7BrN4 B13329983 {3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13329983
M. Wt: 227.06 g/mol
InChI Key: LZPLTMRKPUNPMS-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The unique bromine substitution in this compound allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research .

Biological Activity

{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazolo[1,5-a]pyrimidine derivatives that have shown promise in various therapeutic applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a brominated pyrazolo-pyrimidine core. This unique structure contributes to its biological activity by allowing interactions with specific molecular targets, such as enzymes and receptors.

The biological activity of this compound can be attributed to its ability to inhibit enzyme activity. The compound binds to the active sites of various enzymes, blocking substrate access and leading to significant biological effects, including:

  • Anticancer Activity : Inhibition of cancer cell proliferation.
  • Antimicrobial Activity : Effective against pathogens such as Mycobacterium tuberculosis.

Biological Evaluation

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities. A focused library of analogues has been synthesized to study their effects on M. tuberculosis and other pathogens.

Table 1: Biological Activity Summary

CompoundTargetIC50 (µM)Activity
Compound 1HIV-1 Reverse Transcriptase11Moderate Inhibition
Compound 2M. tuberculosis<10Antitubercular
Compound 3Enzyme Inhibition<50Broad Spectrum

Case Study 1: Antitubercular Activity

A study conducted on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives revealed promising antitubercular activity. The best-performing compounds showed low cytotoxicity while effectively inhibiting M. tuberculosis within macrophages. The mechanism was found not to be related to traditional pathways like cell-wall biosynthesis but rather involved perturbations in iron metabolism, indicating a novel mode of action .

Case Study 2: HIV-1 Reverse Transcriptase Inhibition

In another study focusing on the inhibition of HIV-1 reverse transcriptase (RT), several pyrazolo[1,5-a]pyrimidine analogues were evaluated for their binding affinity and inhibitory effects. Some compounds exhibited IC50 values below 50 µM against both wild-type and drug-resistant strains of RT, highlighting their potential as antiviral agents .

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

(3-bromopyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C7H7BrN4/c8-6-4-11-12-5(3-9)1-2-10-7(6)12/h1-2,4H,3,9H2

InChI Key

LZPLTMRKPUNPMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1)CN

Origin of Product

United States

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